molecular formula C18H24O3 B11543758 2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol

2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol

Cat. No.: B11543758
M. Wt: 288.4 g/mol
InChI Key: GJLCIUAVBPZOAT-UHFFFAOYSA-N
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Description

2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a phenol group attached to a bicyclic nonane ring system, which includes hydroxymethyl and trimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The scalability of the synthetic route is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The phenol group can be reduced to a cyclohexanol derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenol derivatives.

Scientific Research Applications

2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, influencing various biological pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol is unique due to its specific bicyclic nonane ring system and the presence of multiple functional groups. This combination of features makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol

InChI

InChI=1S/C18H24O3/c1-11-8-12(2)18(9-19)10-21-17(16(11)13(18)3)14-6-4-5-7-15(14)20/h4-8,12-13,16-17,19-20H,9-10H2,1-3H3

InChI Key

GJLCIUAVBPZOAT-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C2C(C1(COC2C3=CC=CC=C3O)CO)C)C

Origin of Product

United States

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